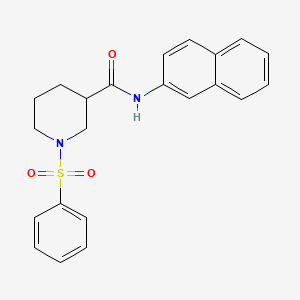

1-(benzenesulfonyl)-N-naphthalen-2-ylpiperidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-N-naphthalen-2-ylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c25-22(23-20-13-12-17-7-4-5-8-18(17)15-20)19-9-6-14-24(16-19)28(26,27)21-10-2-1-3-11-21/h1-5,7-8,10-13,15,19H,6,9,14,16H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBAMJVHNDQVLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(benzenesulfonyl)-N-naphthalen-2-ylpiperidine-3-carboxamide is a synthetic compound with a complex molecular structure, characterized by its potential biological activities. This article explores its pharmacological properties, particularly its antiviral and antibacterial effects, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N2O3S, with a molecular weight of approximately 398.49 g/mol. The compound features a piperidine ring substituted with a naphthalene group and a benzenesulfonyl moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant antiviral and antibacterial activities. Below are detailed findings from various studies:

Antiviral Activity

- HIV-1 Inhibition : A series of piperidine-substituted indolylarylsulfones, closely related to the compound , were evaluated for their efficacy against HIV-1 reverse transcriptase (RT). These compounds demonstrated potent activity with EC50 values ranging from 0.006 μM to 0.62 μM, indicating strong inhibition of viral replication .

- Mechanism of Action : The antiviral mechanism is primarily attributed to the ability of these compounds to bind effectively to the active site of HIV-1 RT, thereby preventing the enzyme from facilitating viral replication. Structure-activity relationship (SAR) studies suggest that modifications to the piperidine structure can enhance potency against various HIV mutants .

Antibacterial Activity

- Broad-Spectrum Efficacy : Similar piperidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Staphylococcus aureus and Pseudomonas aeruginosa, with some exhibiting moderate antibacterial effects .

- Cytotoxicity Assessment : The cytotoxicity of these compounds was evaluated using Vero cells, with results indicating that certain derivatives maintained a favorable safety profile while exhibiting antibacterial properties. The CC50 values were generally above 50 μM, suggesting that therapeutic doses could be achieved without significant toxicity .

Study 1: Synthesis and Evaluation of Piperidine Derivatives

A study synthesized several derivatives of piperidine and assessed their biological activities. Among these, specific derivatives exhibited notable antiviral activity against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1). The most effective derivative demonstrated a CC50 value of 92 μM in Vero cells while maintaining antiviral activity at lower concentrations .

Study 2: Structure-Activity Relationship Analysis

Another research effort focused on modifying the piperidine ring structure to explore its impact on biological activity. This study found that introducing electron-withdrawing groups enhanced antiviral potency significantly, with some compounds achieving EC50 values in the nanomolar range against resistant strains of HIV .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 1-(benzenesulfonyl)-N-naphthalen-2-ylpiperidine-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine core. A benzenesulfonyl group is introduced via sulfonylation under basic conditions (e.g., using triethylamine and dichloromethane), followed by coupling the naphthalen-2-yl carboxamide moiety using carbodiimide-based coupling reagents. Optimization includes:

- Temperature Control : Maintaining 0–5°C during sulfonylation to minimize side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.

- Catalytic Systems : Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.

- Purity Validation : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by -NMR and HPLC (≥95% purity threshold) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Spectroscopic Analysis : -NMR and -NMR confirm the benzenesulfonyl and naphthyl substituents. Key peaks include aromatic protons (δ 7.2–8.5 ppm) and sulfonyl-related deshielding.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNOS).

- Solubility Profiling : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) to determine compatibility with biological assays .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition Screens : Target kinases (e.g., PI3K, MAPK) or proteases using fluorescence-based assays.

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to structural similarity to known modulators .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s binding affinity to a target protein?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses with proteins (e.g., Bcl-2 for anticancer activity).

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability and identify critical residues.

- Free Energy Calculations : Apply MM/GBSA to rank derivatives based on binding energy (ΔG).

- Validation : Correlate computational predictions with SPR (surface plasmon resonance) binding assays .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

- Methodological Answer :

- Meta-Analysis : Compare datasets from PubChem and ChEMBL, focusing on assay conditions (e.g., ATP concentration in kinase assays).

- Dose-Response Reproducibility : Replicate studies with standardized protocols (e.g., CLSI guidelines).

- Off-Target Profiling : Use BioMAP panels to identify non-specific interactions that may explain discrepancies .

Q. How can researchers address low aqueous solubility during in vivo studies?

- Methodological Answer :

- Formulation Optimization :

- Co-Solvents : PEG-400 or cyclodextrins enhance solubility.

- Nanoformulations : Encapsulate in PLGA nanoparticles (50–100 nm) for sustained release.

- Salt Formation : Synthesize hydrochloride or mesylate salts.

- Pharmacokinetic Analysis : Monitor plasma concentration via LC-MS/MS after intravenous/oral administration in rodent models .

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Scaffold Diversification : Synthesize derivatives with:

- Varied sulfonyl groups (e.g., tosyl, mesyl).

- Substituents on the naphthyl ring (e.g., halogens, methoxy).

- Parallel Synthesis : Use 96-well plates for high-throughput screening of analogs.

- Data Analysis : Apply multivariate regression (e.g., Hansch analysis) to correlate substituent properties (logP, molar refractivity) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.